(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule featuring a combination of aromatic, sulfonyl, piperidine, and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps:
Formation of the 4-Ethoxy-3-fluorophenylsulfonyl group: This can be achieved by sulfonylation of 4-ethoxy-3-fluoroaniline with a suitable sulfonyl chloride reagent under basic conditions.
Piperidine ring formation: The sulfonylated intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the piperidin-4-yl derivative.
Pyrrolidine ring introduction: The piperidin-4-yl derivative is further reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidine ring.
Methanol addition: Finally, the compound is treated with methanol under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: can be compared with other similar compounds, such as:
- (1-(1-((4-Methoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- (1-(1-((4-Ethoxy-3-chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the ethoxy and fluorine substituents in This compound contributes to its distinct properties and potential advantages in specific research and industrial contexts.
Properties
IUPAC Name |
[1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-2-25-18-6-5-16(12-17(18)19)26(23,24)20-10-7-14(8-11-20)21-9-3-4-15(21)13-22/h5-6,12,14-15,22H,2-4,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJHIKFMPJOMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.